molecular formula C2646H4044N704O836S18 B612316 923950-08-7 CAS No. 923950-08-7

923950-08-7

Numéro de catalogue B612316
Numéro CAS: 923950-08-7
Poids moléculaire: 59669.8068
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dulaglutide, with the CAS No: 923950-08-7, is a novel, long-acting, glucagon-like peptide-1 (GLP-1) receptor agonist that has been developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus (T2DM) . It is a once-weekly, GLP-1 receptor agonist, consisting of a DPP-IV-protected GLP-1 analogue covalently linked to a human IgG4-Fc heavy chain by a small peptide linker .


Synthesis Analysis

Dulaglutide is a fusion protein produced using mammalian cell culture and consisting of two identical disulphide-linked chains, each with an N-terminal GLP-1 analogue sequence that is covalently linked by a peptide linker to the Fc component of a modified human immunoglobulin G4 heavy chain (IgG4 Fc) .


Molecular Structure Analysis

The molecular structure of Dulaglutide consists of GLP-1 (7-37) covalently linked to an Fc fragment of human IgG4 . This large carrier moiety slows its clearance from the body .


Chemical Reactions Analysis

Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist . It ameliorates ox-LDL-induced oxidative stress and suppresses ox-LDL-induced mitochondrial dysfunction in human aortic endothelial cells .


Physical And Chemical Properties Analysis

The molecular formula of Dulaglutide is C149H221N37O49 . The molecular weight with the predominant form of N-linked glycosylation is 62,561 Da .

Applications De Recherche Scientifique

  • The Role of Scientific Research in Technology and Society Scientific research not only delves into the profound mysteries of the universe and living beings but also pioneers technological applications that benefit humanity and foster wealth creation. The intricate relationship between scientific discovery and technological advancement is exemplified in the electronics industry, where findings in new semiconducting materials revolutionized technology from vacuum tubes to microchips, significantly shaping modern life (Press, 2013; Cushing, Kolesnichenko, & O'connor, 2004).

  • Ethical, Legal, and Social Aspects in Scientific Research With technological advancements deeply integrated into our lives, there's growing public concern about new technologies, particularly those altering 'nature', like gene therapy or nuclear power. Addressing these concerns involves not just after-the-fact regulation but also integrating ethical, legal, and social considerations into the research process itself, especially in cutting-edge fields like genomics or nanotechnology (Schuurbiers & Fisher, 2009).

  • Data Management and Sharing in Scientific Research The 21st-century scientific research landscape is highly collaborative and data-intensive. Efficient data sharing and management are vital for result verification and furthering research. However, challenges like insufficient time, funding, and institutional support, as well as concerns about data preservation, hinder optimal data sharing practices among scientists (Tenopir et al., 2011).

  • Enhancing Scientific Software and Collaborative Research Scientific software frameworks and collaborative initiatives like hackathons play pivotal roles in enhancing programming productivity and accelerating scientific discoveries. These platforms enable efficient development and use of scientific applications, facilitate peer review before publication, and promote the reproducibility of scientific analyses (Appelbe, Moresi, Quenette, & Simter, 2007; Ghouila et al., 2018).

  • Public Perception and the Role of Science in Society Despite a strong public belief in the value of scientific research for prosperity and quality of life, there's a noticeable ambivalence towards the pace of change introduced by science and technology. This ambivalence underlines the need for more comprehensive science education and public engagement to reinforce scientific credibility and foster a deeper understanding of science's role in societal advancement (Miller, 2004; Vekemans, 2023).

  • Cyberinfrastructure and Digital Transformation in Science The evolution of e-Infrastructures is transforming scientific research capabilities, enabling faster, better, and distinctively different scientific pursuits. The integration of service-oriented architectures and the role of semantics in e-Infrastructures are instrumental in meeting the dynamic and complex requirements of modern scientific research (Hey & Trefethen, 2005).

  • Big Data and its Applications in Scientific Research The field of scientific research is increasingly reliant on big data, particularly in high-profile experiments like the discovery of the Higgs boson particle. This reliance underscores the importance of robust infrastructure technologies in facilitating significant discoveries and furthering our understanding of the universe (Krishnan, 2020).

  • Advancements in Scientific Computing and Decision Making Scientific research is progressively dependent on large-scale data analysis and distributed computing infrastructures. Services like the P-Grade portal simplify the use of complex mathematical calculations and algorithms, thereby enhancing the efficiency and accessibility of scientific computing and decision-making processes (Astsatryan et al., 2013).

Mécanisme D'action

The mechanism of action of Dulaglutide involves activation of the GLP-1 receptor, a membrane-bound cell-surface receptor coupled to adenylyl cyclase in beta cells . Thus, it increases intracellular cyclic AMP in these cells, leading to a glucose-dependent release of insulin . Dulaglutide also reduces secretion of glucagon and slows gastric emptying .

Safety and Hazards

The most common side effects of Dulaglutide are gastrointestinal issues such as indigestion, decreased appetite, nausea, vomiting, abdominal pain, and diarrhea . Some patients may also experience more serious adverse reactions including acute pancreatitis, low blood sugar levels (hypoglycemia), and kidney problems that may require hemodialysis .

Orientations Futures

Dulaglutide is a once-weekly GLP-1R agonist approved for the treatment of T2DM in 2014 . Phase III/IIIb development of Dulaglutide is also in progress in other countries worldwide, and the drug is under regulatory review in other countries .

Propriétés

Numéro CAS

923950-08-7

Formule moléculaire

C2646H4044N704O836S18

Poids moléculaire

59669.8068

Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.

Point d'ébullition

N/A

melting_point

N/A

Stockage

-20°C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.